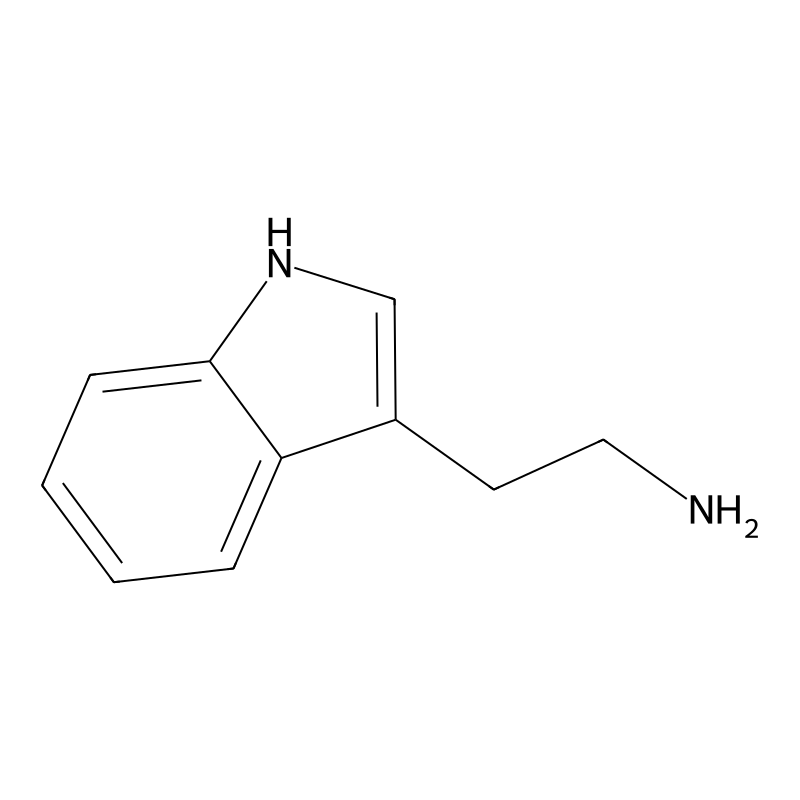(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chiral Transformation Reaction
Scientific Field: Organic Chemistry
Application Summary: “(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone” is a second-generation MacMillan catalyst, which can be used as a chiral organocatalyst in the chiral transformation reaction.
Results or Outcomes: The outcomes of the chiral transformation reaction would depend on the specific reactants used.
Friedel-Crafts Reaction
Application Summary: This catalyst can also be used in the Friedel-Crafts reaction, a type of electrophilic aromatic substitution reaction.
Methods of Application: In a typical Friedel-Crafts reaction, the catalyst would be mixed with the aromatic compound and the electrophile in a suitable solvent. The mixture would then be heated to initiate the reaction.
Results or Outcomes: The Friedel-Crafts reaction can result in the formation of a new carbon-carbon bond in the aromatic compound, leading to the production of alkylated or acylated aromatic compounds.
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral compound characterized by its unique imidazolidinone structure. It has the molecular formula C₁₅H₂₂N₂O and a molecular weight of approximately 250.35 g/mol. This compound appears as a white to light yellow powder or crystal and is notable for its optical purity, typically exceeding 98% in HPLC analyses . The chiral centers at the 2 and 5 positions contribute significantly to its stereochemical properties, making it valuable in asymmetric synthesis.
MI catalyst functions by activating substrates through reversible formation of a chiral enamine intermediate. This intermediate directs the reaction pathway and influences the stereochemical outcome of the reaction []. The specific details of the mechanism can vary depending on the reaction being catalyzed.
- Friedel-Crafts reactions: Serving as a catalyst for electrophilic aromatic substitutions.
- Mukaiyama-Michael reactions: Facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
- Chiral transformations: Its structure allows for selective formation of enantiomers in multi-step synthesis processes .
While specific biological activities of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone are not extensively documented, its role as a catalyst in organic synthesis implies potential applications in drug development and medicinal chemistry. Chiral catalysts are crucial for synthesizing biologically active compounds with high enantiomeric purity, which is essential for pharmacological efficacy and safety.
Several synthetic routes have been developed for producing (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. Key methods include:
- From Pivaldehyde: A notable method involves the reaction of pivaldehyde with appropriate amines and subsequent cyclization to form the imidazolidinone framework .
- MacMillan's Catalytic Approach: This method utilizes the compound as a chiral organocatalyst in various asymmetric transformations, showcasing its utility in synthesizing complex molecules .
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is primarily used as:
- Chiral Catalyst: It is recognized as a second-generation MacMillan catalyst, facilitating asymmetric synthesis in organic chemistry.
- Building Block: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its chiral properties .
Several compounds share structural similarities with (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2R,5R)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Enantiomeric counterpart | Different optical activity |
| 1,3-Diphenylurea | Urea derivative with similar catalytic properties | Non-chiral; broader application range |
| (S,S)-N-Boc-N'-benzylurea | Urea-based chiral catalyst | Different functional groups affecting reactivity |
The uniqueness of (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone lies in its specific stereochemistry and its role as an organocatalyst, which enhances selectivity in synthetic pathways compared to other similar compounds. Its effectiveness in asymmetric synthesis makes it a valuable tool in organic chemistry.








